molecular formula C19H20O3S B3023781 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-93-3

2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B3023781
CAS No.: 898780-93-3
M. Wt: 328.4 g/mol
InChI Key: HDLAEHRALAIAOL-UHFFFAOYSA-N
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Description

2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is an organic compound with the chemical formula C19H20O3S. It is known for its unique structural features, which include a propiophenone backbone substituted with a carboethoxy group and a thiomethylphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-oxo-3-phenylpropanoate and 4-methylthiobenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate product.

    Esterification: The intermediate product is then subjected to esterification using ethyl chloroformate to introduce the carboethoxy group.

    Purification: The final product is purified through recrystallization or chromatography to obtain pure 2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group may play a role in binding to enzymes or receptors, while the carboethoxy group can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2’-Carboethoxy-3-(4-methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.

    2’-Carboethoxy-3-(4-chlorophenyl)propiophenone: Contains a chlorine atom instead of the thiomethyl group.

    2’-Carboethoxy-3-(4-nitrophenyl)propiophenone: Contains a nitro group instead of the thiomethyl group.

Uniqueness

2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone (CAS No. 898780-93-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a propiophenone backbone with a carboethoxy group and a thiomethyl-substituted phenyl ring. Its molecular formula is C15H16O2S, and it exhibits properties typical of compounds with both aromatic and aliphatic characteristics.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although specific data on its efficacy is limited.
  • Cytotoxicity : In vitro assays have indicated that this compound may induce cytotoxic effects in cancer cell lines, particularly those associated with breast cancer, such as MCF-7 cells. This aligns with findings from similar compounds that demonstrate selective estrogen receptor modulation (SERM) properties.
  • Mechanism of Action : The compound may exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis. Studies suggest that it could influence estrogen receptor pathways, although detailed mechanistic studies are still required.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thiomethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability. Comparative analysis with structurally similar compounds highlights the importance of substituent position and electronic effects on biological activity.

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Cytotoxic
3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenoneStructureModerate Cytotoxicity
4'-Chloro-3-(2,3-dimethylphenyl)propiophenoneStructureAntineoplastic

Case Studies

  • Cytotoxic Effects on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be within the micromolar range, indicating potent cytotoxicity.
  • Antimicrobial Studies : In another investigation, the compound was tested against a panel of bacterial strains, showing varying degrees of inhibition. The results suggested that modifications to the thiomethyl group could enhance antimicrobial efficacy.

Properties

IUPAC Name

ethyl 2-[3-(4-methylsulfanylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3S/c1-3-22-19(21)17-7-5-4-6-16(17)18(20)13-10-14-8-11-15(23-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAEHRALAIAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644367
Record name Ethyl 2-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-93-3
Record name Ethyl 2-[3-[4-(methylthio)phenyl]-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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